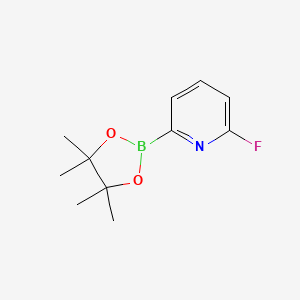
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
货号 B1453985
分子量: 223.05 g/mol
InChI 键: WGPVNHXZZUGSMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08202984B2
Procedure details


A solution of 2-bromo-6-fluoropyridine (1.0 g) in tetrahydrofuran (10 ml) was cooled to −78° C. under argon atmosphere, and thereto was added a solution of n-butyl lithium (2.59 M hexane solution, 2.24 ml) in tetrahydrofuran (10 ml). The mixture was stirred at the same temperature for 45 minutes, and thereto was added dropwise a solution of triisopropoxyborane (1.28 g) in tetrahydrofuran (10 ml). The mixture was stirred at the same temperature for 2 hours, warmed, and further stirred at room temperature for one hour. Subsequently, a solution of pinacol (0.91 g) in tetrahydrofuran (10 ml) was added dropwise thereto, and stirred at room temperature for 20 minutes. Insoluble materials were filtered off. The filtrate was extracted with 2.5% sodium hydroxide, and the extract was cooled to 0° C., and was made weakly acidic with 2N aqueous hydrochloric acid solution. It was extracted with diethyl ether, washed with a small amount of brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was solidified with hexane to give 6-fluoro-2-pyridylboronic acid pinacol ester (850 mg) as a colorless solid. APCI-Mass m/Z 224 (M+H).








Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.C([Li])CCC.C(O[B:18]([O:23][CH:24]([CH3:26])[CH3:25])[O:19][CH:20]([CH3:22])[CH3:21])(C)C.OC(C(O)(C)C)(C)C>O1CCCC1>[F:8][C:4]1[N:3]=[C:2]([B:18]2[O:19][C:20]([CH3:21])([CH3:22])[C:24]([CH3:25])([CH3:26])[O:23]2)[CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.91 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)(C)C(C)(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at the same temperature for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at the same temperature for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further stirred at room temperature for one hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 20 minutes
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Insoluble materials were filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with 2.5% sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=CC(=N1)B1OC(C)(C)C(C)(C)O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 850 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
